molecular formula C29H52O2 B12611348 Nonacosa-5,9,21-trienoic acid CAS No. 884856-10-4

Nonacosa-5,9,21-trienoic acid

Cat. No.: B12611348
CAS No.: 884856-10-4
M. Wt: 432.7 g/mol
InChI Key: KGLBESMXVOAFCZ-UHFFFAOYSA-N
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Description

Nonacosa-5,9,21-trienoic acid is a polyunsaturated fatty acid characterized by the presence of three double bonds at the 5th, 9th, and 21st positions. This compound is part of a broader class of natural compounds containing bis-methylene-interrupted Z-double bonds, which are known for their unique structural and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nonacosa-5,9,21-trienoic acid typically involves multistep processes that include the formation of bis-methylene-interrupted Z-double bonds. One common method involves the Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes with EtMgBr in the presence of metallic Mg and Cp2TiCl2, followed by acid hydrolysis . This method is labor-intensive but effective in producing the desired compound.

Industrial Production Methods: the principles of stereoselective formation of bis-methylene-interrupted Z-double bonds are crucial in any large-scale production .

Chemical Reactions Analysis

Types of Reactions: Nonacosa-5,9,21-trienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to form epoxides or peroxides.

    Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation techniques.

    Substitution: This involves replacing one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are often employed.

Major Products:

    Oxidation: Epoxides, peroxides

    Reduction: Saturated fatty acids

    Substitution: Various substituted fatty acids depending on the reagents used

Scientific Research Applications

Nonacosa-5,9,21-trienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the behavior of polyunsaturated fatty acids.

    Biology: Plays a role in the study of cell membrane dynamics and signaling pathways.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of bio-based materials and lubricants

Mechanism of Action

The mechanism of action of nonacosa-5,9,21-trienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor for bioactive lipid mediators that participate in signaling pathways. These pathways can affect various cellular processes, including inflammation and apoptosis .

Comparison with Similar Compounds

  • 5,9-Eicosadienoic Acid
  • Chatenaytrienin-4
  • Mead Acid

Comparison: Nonacosa-5,9,21-trienoic acid is unique due to its specific arrangement of double bonds and its longer carbon chain compared to similar compounds like 5,9-eicosadienoic acid and mead acid. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for specialized applications .

Properties

CAS No.

884856-10-4

Molecular Formula

C29H52O2

Molecular Weight

432.7 g/mol

IUPAC Name

nonacosa-5,9,21-trienoic acid

InChI

InChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h8-9,20-21,24-25H,2-7,10-19,22-23,26-28H2,1H3,(H,30,31)

InChI Key

KGLBESMXVOAFCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCCCCCCCC=CCCC=CCCCC(=O)O

Origin of Product

United States

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